2-(3-chlorobenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
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Overview
Description
2-(3-chlorobenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a useful research compound. Its molecular formula is C17H17ClN4O3S and its molecular weight is 392.86. The purity is usually 95%.
BenchChem offers high-quality 2-(3-chlorobenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-chlorobenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antifungal Applications
Triazoles are a major class of antifungal agents. The presence of the triazole ring in compounds like fluconazole and voriconazole contributes to their ability to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes . This compound’s structural similarity suggests potential efficacy in treating fungal infections.
Anticancer Potential
The triazole moiety is capable of binding with various enzymes and receptors in biological systems, which can be exploited in cancer therapy. By interacting with overexpressed receptors or enzymes in cancer cells, triazole derivatives can potentially act as targeted anticancer agents .
Antiviral Activity
Triazole derivatives have shown promise as antiviral agents. Their ability to bind with viral enzymes or receptors can lead to the development of new medications for viral infections, including those caused by resistant strains .
Anti-inflammatory and Analgesic Effects
The compound’s structural features may allow it to modulate the inflammatory response and provide pain relief. Triazole derivatives are known to exhibit anti-inflammatory and analgesic properties, which could be harnessed in the development of new therapies for chronic inflammatory diseases .
Antihypertensive Uses
Some triazole derivatives have been used as antihypertensives. The compound could potentially be investigated for its effects on blood pressure regulation, possibly offering a new approach to managing hypertension .
Antidepressant and Anxiolytic Applications
Given the central role of triazoles in the structure of certain antidepressants and anxiolytics, this compound might be explored for its potential effects on mood disorders and anxiety, contributing to the development of novel psychiatric medications .
Antidiabetic Activity
The triazole core is present in some antidiabetic drugs. Research into the compound’s interaction with biological systems related to glucose metabolism could lead to new treatments for diabetes .
Antitubercular Properties
Triazoles have also been investigated for their potential use in treating tuberculosis. The compound’s ability to interfere with the bacterial cell processes could make it a candidate for antitubercular drug development .
Mechanism of Action
Target of Action
The compound belongs to the class of triazoles . Triazoles are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities .
Biochemical Pathways
Triazoles are known to affect a variety of biochemical pathways due to their ability to bind with different enzymes and receptors .
Result of Action
Given that it is a triazole compound, it may have a range of potential effects depending on the specific enzymes and receptors it interacts with .
properties
IUPAC Name |
2-[(3-chlorophenyl)methyl]-6-pyrrolidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O3S/c18-14-5-3-4-13(10-14)11-22-17(23)21-12-15(6-7-16(21)19-22)26(24,25)20-8-1-2-9-20/h3-7,10,12H,1-2,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGYDDHXOVDDOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC(=CC=C4)Cl)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-chlorophenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one |
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